REACTION_CXSMILES
|
[CH2:1]([NH:8][CH2:9][CH2:10][CH2:11][NH:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Br[CH:21]([CH2:26]Br)[C:22]([O:24][CH3:25])=[O:23].C(=O)([O-])[O-].[K+].[K+].CO>CN(C)C=O.C(OCC)(=O)C.O>[CH3:25][O:24][C:22]([CH:21]1[CH2:26][N:12]([CH2:13][C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH2:11][CH2:10][CH2:9][N:8]1[CH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1)=[O:23] |f:2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)NCCCNCC1=CC=CC=C1
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Name
|
|
Quantity
|
1.28 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)CBr
|
Name
|
|
Quantity
|
2.17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 days
|
Duration
|
6 d
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with 2×200 ml of ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers were dried with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
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CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica
|
Type
|
ADDITION
|
Details
|
a mixture of ethyl acetate and heptane 1:6 as the eluent
|
Type
|
ADDITION
|
Details
|
Fractions containing the product
|
Type
|
CUSTOM
|
Details
|
were evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1N(CCCN(C1)CC1=CC=CC=C1)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 180 mg | |
YIELD: PERCENTYIELD | 7% | |
YIELD: CALCULATEDPERCENTYIELD | 6.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |